2-Isocyanatobenzoyl chloride

Description

Historical Trajectory of Academic Investigations on 2-Isocyanatobenzoyl Chloride

Early academic investigations into this compound focused on its synthesis and fundamental reactivity. A notable method for its preparation involves the reaction of isatoic anhydride (B1165640) with reagents like thionyl chloride or phosphorus pentachloride. google.com An alternative approach that was explored was the direct phosgenation of anthranilic acid; however, this method predominantly yielded isatoic anhydride with only trace amounts of the desired this compound. google.com A significant advancement in the synthesis of this compound was the discovery that direct phosgenation of isatoic anhydride in the presence of specific catalysts, such as dimethylformamide, could produce the target compound in high yields. google.com

These early studies laid the groundwork for its use as a precursor in various chemical transformations. For instance, it was demonstrated that this compound could react with difunctional nucleophiles, opening avenues for the creation of diverse heterocyclic structures. acs.org Research from 1965 detailed the synthesis and reactions of 2-isocyanatoacyl chlorides, further expanding the understanding of this class of compounds. acs.org Subsequent work in 1976 highlighted its utility in preparing heterocyclic materials through reactions with various nucleophiles. acs.org

Academic Significance and Research Scope within Contemporary Organic Synthesis

The academic significance of this compound in contemporary organic synthesis is substantial, primarily due to its role as a versatile building block. openaccessjournals.com Organic synthesis is a field dedicated to the construction of new organic molecules, a process crucial for the development of pharmaceuticals, advanced materials, and agrochemicals. openaccessjournals.com The efficiency and selectivity of synthetic routes are paramount, and reagents like this compound, which possess multiple reactive sites, are highly valued. openaccessjournals.com

Its primary application lies in the synthesis of heterocyclic compounds. For example, it reacts with aliphatic amines to form 4H-3,1-benzoxazin-4-ones. acs.org Furthermore, it serves as a key intermediate in the production of diisocyanates, which are essential monomers for the synthesis of polyurethanes. google.com The reaction of this compound with alkanolamines yields intermediates that can be phosgenated to produce these diisocyanates. google.com The scope of its application continues to expand as researchers explore its reactivity with a broadening range of nucleophiles and its potential in novel polymerization reactions.

Analysis of Structural Features and Inherent Reactivity of the Ortho-Substituted Isocyanatobenzoyl Framework

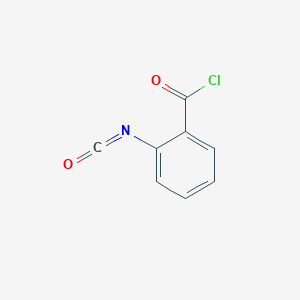

The reactivity of this compound is dictated by the presence and relative positions of the acyl chloride and isocyanate functional groups on the benzene (B151609) ring. The acyl chloride (-COCl) is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. The isocyanate group (-NCO) is also highly electrophilic and reactive towards nucleophiles, particularly amines and alcohols.

The ortho positioning of these two groups is a critical structural feature. This proximity allows for intramolecular reactions and influences the regioselectivity of intermolecular reactions. The acyl chloride group is generally more reactive than the isocyanate group, a factor that can be exploited for selective transformations.

The benzene ring itself is substituted with two electron-withdrawing groups. Both the acyl chloride and isocyanate groups are deactivating and meta-directing in typical electrophilic aromatic substitution reactions. govtpgcdatia.ac.inlibretexts.org This is because they withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles and directing incoming electrophiles to the meta position. hrpatelpharmacy.co.innih.gov

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Type of Reactivity | Common Reactants |

| Acyl Chloride (-COCl) | Nucleophilic Acyl Substitution | Alcohols, Amines, Water |

| Isocyanate (-NCO) | Nucleophilic Addition | Alcohols, Amines, Water |

Overview of Principal Academic Research Trajectories for this compound Chemistry

Current academic research involving this compound is focused on several key areas:

Synthesis of Novel Heterocycles: A primary research trajectory is the continued exploration of this compound as a precursor for a wide variety of heterocyclic systems. acs.org This includes the synthesis of quinazolinediones through cyclization reactions. researchgate.net The development of efficient, one-pot syntheses of complex heterocyclic structures remains an active area of investigation.

Polymer Chemistry: The role of this compound as a monomer or an intermediate in the synthesis of novel polymers is another significant research focus. google.com Its bifunctional nature allows for the creation of polyurethanes and other polymers with unique properties.

Mechanistic Studies: Detailed mechanistic investigations into the reactions of this compound are ongoing. Understanding the precise reaction pathways, including the role of catalysts and the relative reactivity of the two functional groups, is crucial for optimizing existing synthetic methods and developing new transformations.

Development of Greener Synthetic Routes: As with many areas of chemistry, there is a growing emphasis on developing more environmentally benign methods for the synthesis and application of this compound. This includes the use of less hazardous reagents and solvents and the development of more atom-economical reactions.

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application |

| Heterocyclic Synthesis | Preparation of 4H-3,1-benzoxazin-4-ones acs.org and quinazolinediones researchgate.net |

| Polymer Synthesis | Intermediate for diisocyanates used in polyurethane production google.com |

| Reaction Mechanism Studies | Investigating selective reactions with silylated alcohols and amines |

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(12)6-3-1-2-4-7(6)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAVHAAUPQEYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369088 | |

| Record name | 2-isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-23-2 | |

| Record name | 2-isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isocyanatobenzoyl Chloride

Phosgenation-Based Synthetic Routes

Phosgenation remains a cornerstone for the industrial production of isocyanates due to its efficiency and the reactivity of phosgene (B1210022) (COCl₂). This method is extensively applied to precursors like isatoic anhydride (B1165640) and anthranilic acid derivatives to generate 2-Isocyanatobenzoyl chloride.

The conversion of isatoic anhydride and its substituted derivatives into the corresponding o-isocyanatobenzoyl chlorides via direct phosgenation is a well-established method. google.com The reaction involves heating a mixture of isatoic anhydride in a suitable solvent, such as chlorobenzene, while passing a continuous stream of phosgene through it. The reaction proceeds until a clear solution is obtained, indicating the completion of the conversion. google.com The product is then isolated by removing the solvent and distilling the residue under reduced pressure. google.com A typical theoretical yield for this process is around 59.2%. google.com This process is significant because isatoic anhydride itself can be resistant to phosgene attack under certain conditions, making the development of effective protocols crucial. google.com

Direct phosgenation of anthranilic acid (o-aminobenzoic acid) presents a more complex challenge. Attempts to convert anthranilic acid directly to this compound using phosgene often result in the formation of isatoic anhydride as the main product, with only trace amounts of the desired compound being produced. google.com The initially formed isatoic anhydride is often resistant to further reaction with phosgene, halting the synthesis at this intermediate stage. google.com This highlights a key limitation of using anthranilic acid as a direct precursor under standard phosgenation conditions and underscores the utility of starting from isatoic anhydride itself or employing catalytic methods to drive the reaction to completion.

To overcome the limitations of direct phosgenation, particularly the resistance of isatoic anhydride to react, catalytic approaches have been developed. It has been discovered that the conversion of isatoic anhydride to o-isocyanatobenzoyl chloride can be achieved readily and in high yields if the reaction is conducted in the presence of specific catalysts. google.com These catalysts facilitate the reaction with at least a stoichiometric amount of phosgene at temperatures ranging from about 100°C to 200°C. google.com

A variety of compounds have been identified as effective catalysts for this transformation. These include N-alkyl-N-(alkyl or aryl)-formamides, N-alkyllactams, and certain guanidine (B92328) derivatives. google.com The presence of a catalytic amount of these compounds significantly improves the reaction efficiency.

Table 1: Catalysts for the Phosgenation of Isatoic Anhydride

| Catalyst Class | Specific Example |

|---|---|

| N-alkyl-N-(alkyl or aryl)-formamides | Dimethylformamide |

The use of these catalysts represents a critical optimization strategy, enabling higher yields and more efficient conversion, thereby making the phosgenation route more viable. google.com

Alternative and Contemporary Synthetic Approaches

The high toxicity of phosgene has driven extensive research into alternative, safer methods for the synthesis of isocyanates. google.comresearchgate.net These non-phosgene routes are crucial for developing more environmentally benign and industrially safer chemical processes.

A variety of non-phosgene methods have been proposed for isocyanate production, aiming to replace hazardous reagents while maintaining high efficiency. google.com

From Acyl Halides and Azides: One established non-phosgene route is the Curtius rearrangement, where an acyl azide (B81097), generated from an acyl chloride and a metal azide (like sodium azide), thermally decomposes to form the isocyanate. google.com This method avoids phosgene entirely. The reaction can be performed in a solvent like acetonitrile, which helps to accelerate the reaction between the acyl halide and the metal azide. google.com

From Amides and Oxalyl Chloride: A notable method involves the reaction of amides with oxalyl chloride. This reaction provides a pathway to synthesize acyl isocyanates without the direct use of phosgene. acs.org

From Formamides and Diorganocarbonates: Another innovative approach involves the synthesis and subsequent thermolysis of the reaction product of an organic formamide (B127407) and a diorganocarbonate, such as diphenylcarbonate. google.com This process can produce organic isocyanates in high yields with byproducts that can often be recycled, leading to an efficient and low-waste synthesis. google.com

From Carbamates: The thermal decomposition (cracking) of carbamates to produce isocyanates is a promising phosgene-free route, particularly relevant for polyurethane recycling. researchgate.net This process typically requires high temperatures and can be facilitated by various catalysts. researchgate.net

Table 2: Comparison of Phosgene and Non-Phosgene Reagents for Isocyanate Synthesis

| Method | Reagent | Precursor | Key Byproducts |

|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Primary Amine | Hydrogen Chloride (HCl) |

| Curtius Rearrangement | Sodium Azide (NaN₃) | Acyl Chloride | Nitrogen Gas (N₂), Sodium Chloride (NaCl) |

| Carbonate-Formamide Reaction | Diorganocarbonate | Formamide | Varies based on carbonate |

These alternative methods represent significant progress in moving away from phosgene-based chemistry, although challenges in scalability and cost-effectiveness for commodity isocyanate production remain. google.com

The development of novel catalytic systems is at the forefront of modern chemical synthesis, offering pathways to create isocyanates and acyl chlorides with greater efficiency and selectivity under milder conditions.

For isocyanate synthesis, the reductive carbonylation of nitroaromatics using transition metal catalysts, particularly Group VIII metal complexes, is a heavily investigated alternative to the phosgene route. researchgate.net This approach can, in principle, generate isocyanates in a single step, though it often requires forcing conditions. researchgate.net Another sustainable approach is the oxidative carbonylation of amines. researchgate.net

In the realm of acyl chloride synthesis, palladium-catalyzed carbonylation reactions have emerged as powerful tools. For instance, palladium-catalyzed intramolecular aminocarbonylation has been used to access complex heterocyclic structures, demonstrating the potential of modern catalysis to construct functionalities related to acyl chlorides under specific conditions. beilstein-journals.org Similarly, Rh(III)-catalyzed amidation of C-H bonds with isocyanates showcases the ongoing innovation in creating amide bonds, a reaction class closely related to the functionalities present in this compound. nih.gov These emerging catalytic methods, while not always directly applied to the synthesis of this compound, represent the cutting edge of chemical synthesis and may pave the way for future, more efficient and sustainable production routes.

Synthesis of Related Isocyanatoacyl Chlorides

The synthesis of isocyanatoacyl chlorides is not limited to the ortho-isomer, this compound. Methodologies have been developed for the preparation of various related isocyanatoacyl chlorides, including positional isomers and other substituted derivatives. These synthetic routes often employ similar strategies, such as the phosgenation of corresponding amino acids or the reaction of acid chlorides with a source of the isocyanate group.

One common approach involves the phosgenation of aminobenzoic acids. For instance, the synthesis of 4-isocyanatobenzoyl chloride can be achieved through the reaction of 4-aminobenzoic acid with phosgene (COCl₂) wikipedia.orggoogle.com. This reaction typically proceeds by converting the amino group into an isocyanate group and the carboxylic acid group into an acyl chloride. The reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the hydrogen chloride byproduct, are crucial for achieving high yields.

Another versatile method for synthesizing acyl isocyanates is the reaction of an acid chloride with a cyanate (B1221674) salt, such as sodium cyanate. This approach avoids the direct use of highly toxic phosgene. For example, substituted benzoyl isocyanates can be synthesized from the corresponding substituted benzoyl chloride and sodium cyanate in the presence of a suitable catalyst system google.com. A composite catalyst consisting of a Lewis acid (like zinc chloride) and p-toluenesulfonic acid has been shown to be effective in promoting this reaction while minimizing the formation of side products like benzonitriles google.com.

The reaction of amides with oxalyl chloride also provides a pathway to acyl isocyanates. For example, α-chloroacetamide can be reacted with oxalyl chloride to produce α-chloroacetyl isocyanate orgsyn.org. This method can be adapted for the synthesis of other acyl isocyanates orgsyn.orggoogle.com.

The following table summarizes the synthesis of various isocyanatoacyl chlorides related to this compound, highlighting the starting materials, products, and reported yields.

| Starting Material | Product | Reagents | Yield (%) |

| o-Chlorobenzoyl chloride | o-Chlorobenzoyl isocyanate | Sodium cyanate, zinc chloride, p-toluenesulfonic acid | 89.22 |

| α-Chloroacetamide | α-Chloroacetyl isocyanate | Oxalyl chloride | 65 |

Reactivity and Mechanistic Pathways of 2 Isocyanatobenzoyl Chloride

General Principles of Bifunctional Reactivity

The presence of two electrophilic sites allows 2-isocyanatobenzoyl chloride to react with a wide range of nucleophiles. The course of the reaction—whether it proceeds at the isocyanate, the acyl chloride, or both—depends on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two functional groups.

The isocyanate group (–N=C=O) is characterized by a central carbon atom double-bonded to both an oxygen atom and a nitrogen atom. Both oxygen and nitrogen are highly electronegative, withdrawing electron density from the carbon atom. This polarization renders the isocyanate carbon highly electrophilic and susceptible to nucleophilic attack. Nucleophiles, such as amines, alcohols, and water, readily add across the C=N double bond. For instance, the reaction with a primary amine typically yields a substituted urea (B33335). This reactivity is a cornerstone of polyurethane chemistry and various organic syntheses.

The acyl chloride group (–COCl) is a classic and highly reactive carboxylic acid derivative. The carbonyl carbon is strongly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. Furthermore, the chloride ion is an excellent leaving group, which greatly facilitates nucleophilic acyl substitution reactions. Acyl chlorides react vigorously with a wide variety of nucleophiles, including amines, alcohols, and water, to form amides, esters, and carboxylic acids, respectively. The reaction with a primary amine, known as the Schotten-Baumann reaction, is a common method for forming stable amide bonds.

The defining feature of this compound is the placement of the isocyanate and acyl chloride groups adjacent to each other on the aromatic ring. This ortho configuration enables a powerful synergistic effect, particularly when reacting with nucleophiles that can engage both electrophilic centers.

When a primary amine (R-NH₂) reacts with this compound, the initial nucleophilic attack can occur at either the highly reactive acyl chloride or the isocyanate carbon. Regardless of the initial site of attack, an intermediate is formed that possesses a nucleophilic N-H group in close proximity to the remaining electrophilic center. This arrangement facilitates a rapid, intramolecular cyclization reaction. This tandem addition-cyclization sequence is a highly efficient pathway for the synthesis of quinazoline-2,4(1H,3H)-diones, a class of fused heterocyclic compounds with significant biological and pharmaceutical relevance. This intramolecular pathway is a direct consequence of the synergistic reactivity endowed by the ortho-substitution pattern.

Nucleophilic Addition Reactions

The dual electrophilic nature of this compound makes it a versatile substrate for nucleophilic addition and addition-elimination reactions. The specific outcomes of these reactions are highly dependent on the type of nucleophile employed.

Amines are potent nucleophiles that react readily with both isocyanates and acyl chlorides. With this compound, primary amines serve as binucleophiles that can bridge the two electrophilic sites, leading to heterocyclic products.

The reaction with 5-aminotetrazole (B145819) follows a similar mechanistic rationale. 5-Aminotetrazole possesses a primary exocyclic amino group as well as nucleophilic nitrogen atoms within the tetrazole ring researchgate.net. The initial reaction is expected to occur at the exocyclic amine, attacking one of the electrophilic centers of this compound. The subsequent intramolecular cyclization would then involve a nucleophilic nitrogen from the tetrazole ring attacking the remaining electrophilic site. This cascade reaction leads to the formation of a complex, fused heterocyclic system, tetrazolo[1,5-c]quinazolin-5(6H)-one researchgate.netnih.govresearchgate.net. This demonstrates the utility of this compound as a building block for advanced, nitrogen-rich heterocycles.

The table below summarizes the expected products from the reaction of this compound with representative primary amines, with data drawn from analogous and related synthetic procedures.

Interactive Data Table: Reactions with Primary Amines

| Nucleophile | Reagent 2 | Product | Conditions (Analogous Reactions) | Yield (Analogous Reactions) | Reference |

| Aliphatic Amine (n-Propylamine) | Ethyl Anthranilate | 3-Propyl-quinazoline-2,4(1H,3H)-dione | 1) Xylene, 110°C, 2h; 2) NaOMe/MeOH, 90°C, 2h | 82.4% | google.com |

| 5-Aminotetrazole | 2-Aminobenzohydrazide | Tetrazolo[1,5-c]quinazolin-5(6H)-one | N/A (Product Structure Reference) | N/A | researchgate.netnih.govresearchgate.net |

Reactions with Amine Nucleophiles

With Secondary Amines (e.g., Dialkylamines)

The reaction of this compound with secondary amines, such as dialkylamines (R₂NH), proceeds via a stepwise nucleophilic attack on the two electrophilic centers. The acyl chloride group is significantly more electrophilic and thus more susceptible to nucleophilic attack than the isocyanate group.

The reaction mechanism initiates with the nucleophilic addition of the secondary amine to the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield an N,N-dialkyl-2-isocyanatobenzamide and hydrochloric acid. The generated HCl is typically neutralized by a second equivalent of the amine base present in the reaction mixture.

Formation of Substituted Ureas and Amides

Following the initial rapid reaction at the acyl chloride site, the resulting N,N-dialkyl-2-isocyanatobenzamide can undergo a second nucleophilic addition if sufficient amine is available. The secondary amine attacks the electrophilic carbon of the isocyanate group. This second step leads to the formation of a substituted urea.

The final product of reacting this compound with at least two equivalents of a secondary amine is a compound containing both an amide and a urea functionality, specifically an N,N-dialkyl-2-(3,3-dialkylureido)benzamide. This chemoselective, stepwise reaction allows for the synthesis of complex multifunctional molecules.

Table 1: Reaction Products with Secondary Amines

| Amine | Product Structure | Product Name |

|---|---|---|

| Dimethylamine | (Chemical structure of N,N-dimethyl-2-(3,3-dimethylureido)benzamide) | N,N-dimethyl-2-(3,3-dimethylureido)benzamide |

| Diethylamine | (Chemical structure of N,N-diethyl-2-(3,3-diethylureido)benzamide) | N,N-diethyl-2-(3,3-diethylureido)benzamide |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles like alcohols and phenols react with this compound in a manner analogous to secondary amines, with the reaction rate and conditions being influenced by the nucleophilicity of the oxygen atom. chemguide.co.uk The acyl chloride remains the more reactive site. uni.edupearson.com

The reaction with an alcohol (R-OH) readily occurs at the acyl chloride group to form the corresponding ester, alkyl 2-isocyanatobenzoate. Phenols, being less nucleophilic than alcohols, often require base catalysis (e.g., pyridine (B92270) or aqueous NaOH) to facilitate the reaction. chemguide.co.uk This condition, often referred to as Schotten-Baumann conditions, deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, which then rapidly attacks the acyl chloride.

Formation of Carbamates and Esters

The reaction of this compound with an alcohol or phenol initially yields an ester at the benzoyl chloride position. pearson.com The isocyanate group of this intermediate product can then react with a second molecule of the alcohol or phenol. This subsequent reaction results in the formation of a carbamate (B1207046) (also known as a urethane). nih.gov

Therefore, the exhaustive reaction with an oxygen nucleophile produces a molecule that is both an ester and a carbamate. For example, reaction with excess ethanol (B145695) would yield ethyl 2-((ethoxycarbonyl)amino)benzoate.

Table 2: Reaction Products with Oxygen Nucleophiles

| Nucleophile | Product Structure | Product Name |

|---|---|---|

| Methanol | (Chemical structure of methyl 2-((methoxycarbonyl)amino)benzoate) | Methyl 2-((methoxycarbonyl)amino)benzoate |

| Phenol | (Chemical structure of phenyl 2-((phenoxycarbonyl)amino)benzoate) | Phenyl 2-((phenoxycarbonyl)amino)benzoate |

Subsequent Cyclization Pathways from Oxygen Adducts

The adducts formed from the reaction of this compound with nucleophiles are primed for intramolecular cyclization due to the ortho-positioning of the newly formed group and the remaining electrophilic site. For instance, if a nucleophile such as an amino alcohol is used, the more nucleophilic amine end will react first with the acyl chloride. The hydroxyl group of the resulting intermediate can then attack the nearby isocyanate group in an intramolecular fashion.

This intramolecular nucleophilic addition leads to the formation of a heterocyclic ring system. Depending on the linker between the amino and alcohol groups of the nucleophile, various sizes of rings can be synthesized, demonstrating the utility of this compound as a precursor for complex heterocyclic molecules.

Reactions with Other Heteroatom Nucleophiles (e.g., Thiols)

Thiols (R-SH), being sulfur analogs of alcohols, are potent nucleophiles and react readily with this compound. The reaction pathway mirrors that of amines and alcohols, with the acyl chloride being the more reactive electrophile.

The initial reaction of a thiol with this compound results in the formation of a thioester. organic-chemistry.orgwikipedia.org The remaining isocyanate group can then react with a second equivalent of the thiol to form a thiocarbamate. nih.gov The higher nucleophilicity of thiols compared to alcohols generally allows these reactions to proceed under mild conditions.

Intramolecular Cyclization and Annulation Reactions

A key feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization and annulation (ring-forming) reactions. researchgate.net After the initial reaction with a nucleophile at one of the electrophilic sites, the newly introduced functionality can react with the second, adjacent electrophilic site.

This process is particularly efficient when bifunctional nucleophiles are employed, leading to the formation of fused heterocyclic systems. For example, reaction with a nucleophile containing both an amine and a hydroxyl group can lead to the formation of benzoxazepine derivatives. These reactions provide a powerful synthetic route for the construction of complex polycyclic molecules from a relatively simple starting material. rsc.org The specific pathway and resulting structure are highly dependent on the nature of the nucleophile and the reaction conditions employed.

Formation of 4H-3,1-Benzoxazin-4-ones

The reaction of this compound with various nucleophiles is a primary route to 4H-3,1-benzoxazin-4-one derivatives. These compounds are not only significant on their own but also serve as crucial intermediates for further transformations into other heterocyclic systems like quinazolinones.

The mechanism typically involves the initial attack of a nucleophile, such as an amine, on one of the electrophilic sites of this compound. For instance, the reaction with aliphatic amines leads to the formation of 2-dialkylamino-4H-3,1-benzoxazin-4-ones. uomosul.edu.iq The process is believed to proceed via an initial acylation or addition to the isocyanate, followed by a rapid intramolecular cyclization. The acyl chloride is generally more reactive, leading to the formation of an amide intermediate which then cyclizes onto the isocyanate group.

Alternatively, 4H-3,1-benzoxazin-4-ones can be synthesized from the cyclization of 2-acylaminobenzoic acids, often using dehydrating agents like silica-bound benzoyl chloride. beilstein-journals.orgresearchgate.net While this does not start from this compound directly, it highlights the stability and accessibility of the benzoxazinone (B8607429) core.

A catalyst-free Ugi-type reaction of 2-isocyanobenzoates with N,N-dialkyliminium salts also yields 4H-3,1-benzoxazin-4-ones, showcasing an alternative pathway to this important scaffold. nih.gov

The table below summarizes the formation of various 2-substituted 4H-3,1-benzoxazin-4-ones.

| Reactant/Reagent | 2-Substituent | Reference |

| Dialkylamines | Dialkylamino | uomosul.edu.iq |

| N-Phthaloylglycine (via acyl chloride) | N-Phthaloylmethyl | nih.gov |

| Anthranilic Acid & Aroyl Chlorides | Aryl | nih.gov |

| 2-Isocyanobenzoates & Iminium Salts | Dialkylamino | nih.gov |

Formation of Quinazolinedione Derivatives (e.g., 3-(5-tetrazolyl)quinazoline-2,4(1H,3H)-dione)

Quinazolinedione derivatives are readily accessible from this compound, often through a two-step, one-pot process involving the in situ formation of a 4H-3,1-benzoxazin-4-one intermediate. The benzoxazinone ring is susceptible to nucleophilic attack, which causes the ring to open and subsequently re-close to form the more stable six-membered quinazolinedione ring system.

For example, the reaction of this compound or its derivatives with nitrogen-based nucleophiles can lead to a variety of substituted quinazolinediones. The synthesis of 3-(5-tetrazolyl)quinazoline-2,4(1H,3H)-dione illustrates this pathway. An efficient one-pot synthesis can be achieved through an isocyanide-based multicomponent reaction (I-MCR) process. chemrestech.com This typically involves the reaction of a derivative like 2-chloroquinoline-3-carbaldehyde (B1585622) with sodium azide (B81097) to form a tetrazole intermediate, demonstrating the utility of related precursors in forming complex quinazoline (B50416) systems. chemrestech.com

The general strategy involves reacting a suitable precursor derived from this compound with a tetrazole-containing nucleophile or an azide source that forms the tetrazole ring in situ.

Formation of Quinazolinone Scaffolds

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and this compound is a key starting material for its synthesis. jchemtech.comnih.govrsc.org The most common pathway involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then treated with ammonia (B1221849) or a primary amine. researchgate.netnih.gov

The mechanism proceeds as follows:

Formation of Benzoxazinone : As described in section 3.3.1.

Ring-Opening and Recyclization : An amine attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate.

Dehydration : Subsequent intramolecular cyclization of the intermediate with the elimination of a water molecule yields the thermodynamically stable quinazolin-4(3H)-one. researchgate.net

This robust method allows for the introduction of a wide variety of substituents at the N3 position of the quinazolinone ring by simply changing the amine used in the second step. The versatility of this approach has made it a cornerstone in the synthesis of diverse libraries of quinazolinone derivatives for drug discovery. nih.govnih.gov

Formation of Other Fused Heterocyclic Systems (e.g., diazocines)

The bifunctional nature of this compound allows for its use in the synthesis of other, less common, fused heterocyclic systems. By selecting appropriate binucleophiles, it is possible to form larger rings. For instance, reaction with a dinucleophile capable of bridging the acyl chloride and isocyanate moieties can lead to the formation of medium-sized rings.

Diazocines, which are eight-membered rings containing two nitrogen atoms, can be synthesized through various strategies. beilstein-journals.org While direct synthesis from this compound is not the most common route, its derivatives can be employed in cyclization reactions. For example, a related precursor, 2,2'-iminodibenzoic acid, can be used to generate a quinazolinone scaffold, which is a fused heterocyclic system. jchemtech.com The synthesis of diazocines often involves bridging two phenyl rings, and precursors with reactive groups in the ortho positions, similar to this compound, are valuable in such multi-step synthetic sequences. beilstein-journals.org

Cascade and Multicomponent Reaction Strategies

The distinct reactivity of the acyl chloride and isocyanate groups in this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs). nih.gov These strategies offer significant advantages in terms of efficiency and atom economy by constructing complex molecules in a single pot, avoiding the isolation of intermediates.

Sequential Reaction Pathways Utilizing Both Functional Groups

Cascade reactions involving this compound are designed to exploit the differential reactivity of its two electrophilic sites. A common strategy involves the initial reaction of the more electrophilic acyl chloride with a nucleophile, followed by an intramolecular reaction involving the isocyanate group.

A representative cascade process could involve:

Initial Nucleophilic Acylation : A binucleophile, such as an amino alcohol or amino thiol, selectively attacks the acyl chloride to form an amide bond.

Intramolecular Cyclization : The remaining nucleophilic group (hydroxyl or thiol) then attacks the isocyanate group, leading to the formation of a new heterocyclic ring fused to the benzene (B151609) ring.

This sequential pathway allows for the controlled construction of complex polycyclic systems in a single synthetic operation, which is a hallmark of modern synthetic efficiency. rsc.orgnih.gov

Integration into Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. beilstein-journals.orgnih.govnih.govwustl.edu These reactions typically involve the reaction of an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to form a peptide-like scaffold. beilstein-journals.org

This compound or its derivatives can be integrated into these reactions, primarily acting as the "acid component" in an Ugi-type reaction. The reaction can proceed through several mechanistic pathways. For instance, the isocyanate group can react with the amine component, or the acyl chloride can be trapped by an alcohol or amine, with the resulting intermediate participating in the multicomponent coupling.

A key transformation in this area is the Ugi-type reaction of 2-isocyanobenzoates (derived from the parent anthranilic acid family) with N,N-dialkyliminium salts, which provides a catalyst-free method to prepare 4H-3,1-benzoxazin-4-ones. nih.gov This demonstrates how precursors related to this compound can be effectively utilized in MCRs. The nitrilium intermediate, a key species in IMCRs, can be trapped intramolecularly by a nucleophilic group present on one of the reactants, leading to the formation of heterocyclic structures. nih.govwustl.edu This approach combines the complexity-generating power of MCRs with a subsequent cyclization step to rapidly access diverse heterocyclic scaffolds.

Lewis Acid-Mediated Reactivity and Complex Formation (e.g., Aluminium Chloride complexes)

The reactivity of this compound is significantly modulated by the presence of Lewis acids, with aluminium chloride (AlCl₃) being a notable example. The interaction between this compound and aluminium chloride leads to the formation of complexes that play a crucial role in directing the outcome of chemical reactions.

Infrared spectroscopic analysis of the 1:1 complex of this compound and aluminium chloride in an ethylene (B1197577) dichloride solution has revealed a complex equilibrium. This adduct is not a single, static entity but rather an equilibrium mixture of at least four distinct structures. nih.gov These include the original this compound, an N-dichloroalanylphenylcarbamoyl chloride species, an insertion compound, and a 1:2 adduct. nih.gov Furthermore, this 1:2 adduct is postulated to exist as an equilibrium between an acyclic compound and a cyclic 1-dichloroalanyl-2-oxo-3,1-benzoxazinium ion. nih.gov

The formation of these complexes is synthetically useful. For instance, in the presence of aluminium trichloride, this compound can be used to acylate phenols, leading to the synthesis of 2-amino-2′-hydroxybenzophenones. nih.gov It is proposed that the Lewis acid facilitates a ring-chain tautomerism of the this compound, a hypothesis that is supported by the crystal structure analysis of the 1:1 complex formed between the two. nih.gov

Table 1: Postulated Structures in the 1:1 Adduct of this compound and Aluminium Chloride

| Structure Number | Description |

|---|---|

| (1) | This compound |

| (11) | N-dichloroalanylphenylcarbamoyl chloride |

| (12) | Insertion compound |

| (14) | Acyclic 1:2 adduct |

| (15) | Cyclic 1-dichloroalanyl-2-oxo-3,1-benzoxazinium ion (from the 1:2 adduct) |

Mechanistic Investigations: Studies of Reaction Intermediates and Transition States

While specific, in-depth mechanistic studies detailing the reaction intermediates and transition states of this compound are not extensively covered in the available literature, valuable insights can be inferred from the well-documented reactivity of its constituent functional groups: the acyl chloride and the isocyanate.

The benzoyl chloride moiety is known to undergo nucleophilic acyl substitution reactions. These reactions typically proceed through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient tetrahedral species. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final product.

For the isocyanate group, mechanistic studies of its reactions, for example with alcohols, suggest the involvement of specific transition states. It has been proposed that the addition of an alcohol to an isocyanate can proceed through a six-membered ring transition state, where two alcohol molecules are involved in a hydrogen-bonded network. nih.govresearchgate.net One alcohol molecule acts as the nucleophile, attacking the central carbon of the isocyanate, while the second facilitates the proton transfer. nih.gov

Table 2: General Reaction Intermediates and Transition States for the Functional Groups of this compound

| Functional Group | Typical Reaction Type | Commonly Proposed Intermediate/Transition State |

|---|---|---|

| Acyl Chloride | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

| Isocyanate | Nucleophilic Addition (e.g., with alcohols) | Six-membered ring transition state involving two alcohol molecules |

Applications of 2 Isocyanatobenzoyl Chloride in Advanced Organic Synthesis

Role in Supramolecular Chemistry and Advanced Polymer Precursor Synthesis

The defined geometry and bifunctional nature of 2-isocyanatobenzoyl chloride make it a valuable component in the construction of larger, organized molecular systems.

This compound is an exemplary building block for creating complex supramolecular structures such as macrocycles and dendrimers. nih.govresearchgate.net Its two reactive groups can be addressed sequentially, allowing for controlled, stepwise synthesis.

In macrocycle synthesis , the reagent can be used to link two different molecular chains or to cyclize a single precursor containing two nucleophilic groups. researchgate.net For instance, a long-chain diamine could react first at the acyl chloride position, and then an intramolecular cyclization could be induced to form the macrocycle via reaction with the isocyanate group. This strategy enables the creation of large ring structures with embedded functional groups. nih.gov

In the field of dendrimer synthesis , this compound can function as a branching unit. nih.govorientjchem.org Dendrimers are highly branched, star-shaped macromolecules with a well-defined structure. google.commdpi.comnih.gov Starting from a multifunctional core molecule, each generation of the dendrimer can be built by reacting the terminal groups with a molecule like this compound. The initial reaction would consume one functional group (e.g., the acyl chloride), leaving the other (the isocyanate) available for further derivatization, which in turn introduces new branching points for the next generation.

This compound is a key intermediate in the synthesis of more complex, multifunctional isocyanates, which are essential monomers for high-performance polyurethanes. google.comrwth-aachen.demdpi.com The compound itself is not typically used directly in polymerization. Instead, it is chemically modified to create di- or polyisocyanates.

A well-established method involves reacting this compound with an alkanolamine hydrochloride, such as ethanolamine hydrochloride. google.com In this reaction, the alcohol and amine functionalities of two separate ethanolamine molecules react with the acyl chloride and isocyanate groups, respectively. This creates a new, larger molecule which can then be treated with phosgene (B1210022) to convert the newly introduced terminal amino groups into isocyanate groups. The resulting diisocyanate can then be used as a monomer in the preparation of polyurethanes through reaction with polyols. google.com These specialized polyurethanes can exhibit unique properties due to the rigid aromatic and urethane linkages introduced by the precursor.

Development of Novel Synthetic Methodologies Employing this compound

The presence of two distinct reactive functional groups within the same molecule makes this compound an ideal candidate for developing efficient synthetic methodologies like one-pot and sequential transformations.

One-pot synthesis streamlines chemical processes by performing multiple reaction steps in a single reactor without isolating intermediates. This approach enhances efficiency, reduces waste, and saves time. beilstein-journals.orgbeilstein-journals.org this compound is well-suited for such processes due to the differential reactivity of its acyl chloride and isocyanate moieties.

A typical one-pot reaction could involve the initial, rapid reaction of the acyl chloride with a nucleophile at a low temperature. Once this first step is complete, a change in reaction conditions (e.g., adding a catalyst or increasing the temperature) can activate the second reaction at the isocyanate group, often leading to an intramolecular cyclization to form a heterocyclic product. rsc.org This strategy avoids the need for purification of the intermediate, simplifying the synthesis of complex molecules like quinazolines or benzodiazepines. semanticscholar.org

Sequential transformations are similar but may involve the sequential addition of different reagents to the same pot to react with the two functional groups in a controlled order. For example, a primary amine could be added to react with the acyl chloride. After this reaction is complete, a different nucleophile, such as an alcohol, could be introduced to react with the remaining isocyanate group, leading to a multifunctional, non-symmetrical product. This level of control is invaluable for constructing complex molecules with high precision.

| Methodology | Description | Example Application |

| One-Pot Synthesis | Multiple reaction steps occur in a single vessel without isolation of intermediates. | Reaction with an amino-thiol, where the amine reacts first with the acyl chloride, followed by temperature-induced cyclization of the thiol onto the isocyanate to form a fused heterocycle. |

| Sequential Transformation | Reagents are added in a specific order to the same reaction vessel to achieve selective reactions at each functional group. | 1. Addition of a primary amine to react with the acyl chloride. 2. Subsequent addition of an alcohol and a catalyst to form a carbamate (B1207046) at the isocyanate position. |

Green Chemistry Approaches in Its Application

The application of this compound in the synthesis of heterocyclic compounds, such as quinazolinones and benzoxazinones, has been an area of focus for the implementation of green chemistry principles. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, lowering energy consumption, and improving reaction efficiency. Key green strategies applied to reactions involving this compound and its precursors include microwave-assisted synthesis, the use of eco-friendly catalysts, and the development of solvent-free and one-pot reaction protocols.

One of the most significant advancements has been the use of microwave irradiation as an alternative to conventional heating. researchgate.netnih.gov Microwave-assisted synthesis offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. researchgate.netnih.gov This technique aligns with the green chemistry principle of designing for energy efficiency. For instance, in the synthesis of quinazolinone derivatives, a reaction that might take several hours under conventional reflux conditions can be completed in a fraction of the time with microwave assistance, thereby saving a considerable amount of energy. researchgate.netsci-hub.cat

Solvent-free or "neat" reaction conditions represent another important green approach. By eliminating volatile organic solvents, these methods reduce pollution, cost, and safety hazards associated with their use. nih.govnih.govresearchgate.net The synthesis of quinazolin-4(3H)-ones, for which this compound is a key intermediate, has been successfully achieved under solvent-free conditions, sometimes in combination with microwave irradiation, to provide excellent yields. nih.govresearchgate.net These methods often involve grinding the reactants together or heating them in the absence of any solvent, which can lead to a more efficient and environmentally benign process.

The development of one-pot syntheses and multicomponent reactions also embodies the principles of green chemistry by improving atom economy and process efficiency. nih.gov These strategies combine multiple reaction steps into a single procedure without isolating intermediate compounds. This reduces the amount of solvent needed for extractions and purifications, minimizes waste generation, and saves time and resources. The synthesis of various heterocyclic scaffolds from precursors related to this compound has been streamlined using one-pot methodologies. nih.gov

Furthermore, research has focused on replacing hazardous reagents and catalysts with greener alternatives. This includes the use of solid-supported reagents, such as silica-bound benzoyl chloride, which can be easily recovered and reused, minimizing waste. beilstein-journals.org Iron-catalyzed cyclization reactions in water, a benign and abundant solvent, have also been developed for synthesizing quinazolinone derivatives, offering a greener alternative to traditional methods that may use more toxic catalysts and organic solvents. sci-hub.cat

The following table summarizes a comparison of traditional and green chemistry approaches for the synthesis of quinazolinone derivatives, highlighting the improvements in reaction time and yield.

| Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Thermal Reflux | 3–6 hours | 48–89 | researchgate.net |

| Microwave-Assisted | Microwave Irradiation | 10–20 minutes | 66–97 | researchgate.net |

| Solvent-Free | Catalyst- and Solvent-Free Heating | Not specified | up to 97 | nih.gov |

| Iron-Catalyzed | Microwave, Water as solvent | 30 minutes | Moderate to High | sci-hub.cat |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of 2-isocyanatobenzoyl chloride chemistry, it provides detailed information about the molecular framework of reaction products, enabling researchers to confirm structures, identify isomers, and understand reaction mechanisms.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are the primary methods for the initial characterization of products synthesized from this compound. The reaction of this compound with primary amines, for instance, can lead to the formation of quinazoline-2,4(1H,3H)-diones.

In the ¹H NMR spectrum of a typical quinazoline-2,4(1H,3H)-dione, the protons on the benzo-fused ring typically appear in the aromatic region (δ 7.0–8.5 ppm). The specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by the substitution pattern on the ring and provide crucial information about the connectivity. The protons of substituents attached to the nitrogen atoms will have characteristic shifts depending on their chemical environment.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinazoline-2,4(1H,3H)-dione Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | - | ~150.5 |

| C4 | - | - | ~163.0 |

| C4a | - | - | ~115.5 |

| C5 | ~7.20 | d, J = 8.0 | ~115.0 |

| C6 | ~7.65 | t, J = 8.0 | ~135.0 |

| C7 | ~7.20 | t, J = 8.0 | ~122.5 |

| C8 | ~7.95 | d, J = 8.0 | ~127.0 |

| C8a | - | - | ~141.0 |

| N3-CH₂- | ~4.05 | t, J = 7.0 | ~40.0 |

| -CH₂-CH₃ | ~1.25 | t, J = 7.0 | ~14.0 |

Note: Data are hypothetical and representative for a 3-ethylquinazoline-2,4(1H,3H)-dione in a common deuterated solvent like DMSO-d₆. Actual values may vary based on substitution and solvent.

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques to establish unambiguous atomic connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For products derived from this compound, COSY is invaluable for confirming the sequence of protons on the aromatic ring and on any aliphatic side chains. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This is a highly sensitive technique that allows for the definitive assignment of protonated carbons. sdsu.edu In an edited HSQC, the phase of the cross-peaks can distinguish between CH, CH₂, and CH₃ groups, providing information similar to a DEPT-135 experiment but with greater sensitivity. columbia.edu

Table 2: Key Expected 2D NMR Correlations for a 3-Substituted Quinazoline-2,4(1H,3H)-dione

| Technique | Correlating Nuclei | Type of Information Provided | Example Correlation |

| COSY | ¹H ↔ ¹H | Identifies adjacent protons. | H5 ↔ H6; H6 ↔ H7; H7 ↔ H8 |

| HSQC | ¹H ↔ ¹³C (¹J) | Connects protons to their directly attached carbons. | H5 ↔ C5; H8 ↔ C8 |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connects protons to carbons 2 or 3 bonds away, establishing the molecular framework. | H8 ↔ C4, C8a; N3-CH₂ ↔ C2, C4 |

The high reactivity of the isocyanate and acyl chloride groups in this compound can lead to complex reaction profiles, including the formation of transient intermediates. In situ NMR spectroscopy allows for real-time monitoring of these reactions directly within the NMR tube. By acquiring spectra at regular intervals, researchers can track the disappearance of starting materials, the appearance and decay of intermediates, and the formation of final products. researchgate.net This kinetic data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading) and for elucidating reaction mechanisms that would be difficult to study using conventional offline analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of newly synthesized compounds. By measuring the mass of a molecule with very high accuracy (typically to within 5 parts per million), HRMS allows for the calculation of a unique elemental composition. researchgate.net This capability is crucial for distinguishing between compounds that have the same nominal mass but different atomic compositions. For products derived from this compound, HRMS provides definitive confirmation that the desired reaction has occurred and that the product has the correct molecular formula.

Table 3: Example HRMS Data for a Product of a Reaction with Aniline

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |

| 3-Phenylquinazoline-2,4(1H,3H)-dione | C₁₄H₁₀N₂O₂ | 239.0815 | 239.0811 |

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown reaction products. soton.ac.uk

In the analysis of quinazoline (B50416) derivatives, for example, characteristic fragmentation pathways can be observed. nih.gov The initial precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragments often correspond to the loss of stable neutral molecules (e.g., CO, H₂O) or the cleavage of specific bonds within the molecule. By analyzing these fragmentation patterns, researchers can piece together the molecular structure, confirming the presence of the quinazoline core and identifying the nature and location of substituents. researchgate.net This technique is particularly useful for differentiating between isomers, which may have identical HRMS data but will produce distinct MS/MS fragmentation spectra. soton.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. These methods are fundamental for identifying the characteristic functional groups within this compound—namely the isocyanate (-N=C=O) and acyl chloride (-COCl) moieties—and for tracking their conversion into new products over the course of a chemical reaction. A vibration is active in IR spectroscopy if it causes a change in the molecule's dipole moment, while a vibration is Raman active if it leads to a change in the molecule's polarizability nih.govbdu.ac.inscitepress.org.

The isocyanate and acyl chloride groups of this compound exhibit distinct and well-defined absorption bands in the IR spectrum, making them readily identifiable.

The isocyanate group (-N=C=O) is characterized by a strong and sharp absorption band corresponding to its asymmetric stretching vibration, which appears in a relatively uncongested region of the spectrum, typically between 2280 and 2240 cm⁻¹ spectroscopyonline.com. This peak is an excellent diagnostic marker for the presence of the isocyanate functionality. Its intensity can be monitored to follow the progress of reactions where the isocyanate group is consumed, such as in the formation of urethanes, ureas, or in cyclization reactions researchgate.netwikipedia.org.

The acyl chloride group (-COCl) possesses two primary characteristic vibrations: the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch. The C=O stretching vibration of an acyl chloride is observed at a particularly high frequency compared to other carbonyl compounds, generally appearing as a strong band in the range of 1810-1775 cm⁻¹ chemistrytalk.orgblogspot.com. For aromatic acyl chlorides like benzoyl chloride, this band is found at approximately 1774 cm⁻¹ researchgate.net. The high frequency is due to the electron-withdrawing inductive effect of the chlorine atom. The C-Cl stretching vibration is found in the fingerprint region of the spectrum, typically between 730 and 550 cm⁻¹ chemistrytalk.org.

The following table summarizes the characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Moiety | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate | -N=C=O | Asymmetric Stretch | 2280 - 2240 | Strong |

| Acyl Chloride | >C=O | Carbonyl Stretch | 1810 - 1775 | Strong |

| Acyl Chloride | -C-Cl | C-Cl Stretch | 730 - 550 | Medium |

This table is generated based on data from multiple sources spectroscopyonline.comchemistrytalk.orgblogspot.com.

X-ray Crystallography for Definitive Structural Determination

While vibrational spectroscopy is excellent for functional group identification, X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in its crystalline state. Although this compound itself is a highly reactive intermediate, this technique is frequently applied to its more stable reaction products to confirm their molecular structure, stereochemistry, and packing in the solid state.

This compound is a key precursor in the synthesis of various heterocyclic compounds, including benzoxazinones and quinazolinones ekb.egnih.govbohrium.com. X-ray diffraction analysis of single crystals of these derivatives offers definitive proof of their chemical identity and structure.

For instance, in syntheses that yield quinazolinone derivatives, X-ray crystallography can confirm the successful cyclization and formation of the fused ring system mdpi.comnih.gov. Studies on such derivatives have identified specific crystal systems and space groups. One analysis of a synthesized quinazolinone derivative revealed that it crystallizes in the monoclinic space group P 21/c mdpi.com. Similarly, crystalline Mannich bases derived from related heterocyclic syntheses have also been shown to crystallize in monoclinic systems (P21/c and C2/c space groups) nih.gov. This level of detail is crucial for confirming the outcome of a synthetic pathway.

Beyond simple structural confirmation, X-ray crystallography provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. In the crystal structure of a quinazolinone derivative, the quinazoline part was found to be approximately planar mdpi.com. For a morpholine-containing derivative, the morpholine (B109124) ring was observed to adopt a distinct chair configuration nih.gov.

Furthermore, crystallographic data illuminates the supramolecular architecture, revealing how molecules interact with each other in the crystal lattice. These non-covalent interactions, such as hydrogen bonding and π–π stacking, are critical to the stability and physical properties of the crystalline solid. In one quinazolinone derivative, molecules were shown to form a three-dimensional structure through π–π stacking interactions mdpi.com. In another study, the crystal structures of hydantoin (B18101) derivatives were stabilized by a network of intermolecular and intramolecular hydrogen bonds nih.gov.

The table below presents crystallographic data for representative crystalline products that can be derived from synthetic pathways involving precursors like this compound.

| Compound Type | Crystal System | Space Group | Key Intermolecular Interactions |

| Quinazolinone Derivative | Monoclinic | P 21/c | π–π stacking |

| Hydantoin Derivative | Monoclinic | P21/c | Inter- and intramolecular hydrogen bonds |

| Morpholine-Substituted Hydantoin Derivative | Monoclinic | C2/c | Inter- and intramolecular hydrogen bonds |

This table is generated based on data from published crystal structures of related heterocyclic compounds mdpi.comnih.gov.

Theoretical and Computational Chemistry Studies of 2 Isocyanatobenzoyl Chloride

Quantum Chemical Investigations of Electronic Structure and Reactivity

This subsection would rely on quantum chemical calculations to describe the electron distribution and predict the reactivity of the 2-isocyanatobenzoyl chloride molecule.

Computational Modeling of Reaction Mechanisms and Pathways

This subsection would focus on computational simulations of reactions involving this compound, particularly its cyclization reactions.

Prediction of Regioselectivity and Stereoselectivity in Cyclization ReactionsComputational models can predict the preferred orientation (regioselectivity) and spatial arrangement (stereoselectivity) of products in cyclization reactions. This is often achieved by comparing the energy barriers of different possible reaction pathways. Providing detailed research findings for this compound would require studies that have modeled these specific cyclization pathways and reported the relative energies of the transition states.

Due to the absence of specific computational research on this compound in the available literature, it is not possible to generate the detailed, data-driven article as requested while adhering to the instructions for accuracy and strict adherence to the provided outline. The creation of such an article would necessitate performing original computational chemistry research on the molecule.

Analysis of Solvent Effects on Reaction Energetics and Kinetics

The solvent environment can profoundly influence the rate and outcome of chemical reactions involving polar and reactive functional groups, such as the acyl chloride and isocyanate moieties in this compound. Computational analysis allows for a systematic investigation of these effects by modeling the reaction in the presence of different solvent models.

The primary mechanism by which solvents alter reaction kinetics is through the differential solvation of the reactants and the transition state. If a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy for the reaction decreases, leading to a faster rate. Conversely, if the reactants are more strongly stabilized, the reaction rate will decrease.

Computational studies on analogous compounds, such as substituted benzoyl chlorides, provide a framework for understanding these phenomena. For instance, density functional theory (DFT) calculations on the reaction of benzoyl chlorides with nucleophiles have shown that solvent polarity plays a critical role. In solvolysis reactions, weakly nucleophilic, polar solvents can favor an SN1-like mechanism involving a cationic acylium intermediate, whereas more nucleophilic solvents favor an addition-elimination pathway. nih.gov

For reactions of this compound, the energetics are sensitive to the solvent's dielectric constant. A polar solvent can stabilize charged intermediates and transition states that may form during nucleophilic attack at either the acyl chloride or the isocyanate group. Theoretical models, such as the Polarizable Continuum Model (PCM), are often employed to simulate this bulk solvent effect.

Detailed kinetic studies on similar reactions, like the formation of benzoyl isothiocyanate, have used DFT calculations to determine activation parameters in various solvents. These studies reveal that a solvent with a lower dielectric constant can, in some cases, favor the reaction by destabilizing the reactants more than the transition state. nih.gov The choice of solvent can determine whether a reaction is enthalpy-controlled or entropy-controlled. For example, in a polar solvent like acetonitrile, a reaction might be enthalpy-controlled due to strong solvation of the transition state, whereas in a less polar solvent like 1,4-dioxane, the reaction could become entropy-controlled.

| Solvent Property | Predicted Effect on Reactions of this compound | Rationale |

| Polarity / Dielectric Constant | Accelerates reactions with charge separation in the transition state. | Stabilizes charged or highly polar transition states more than the neutral reactants, lowering the activation barrier. |

| Nucleophilicity | Can lead to solvent participation in the reaction (solvolysis). | The solvent itself can act as a nucleophile, particularly with the highly reactive acyl chloride group. |

| Hydrogen Bonding Capability | Can stabilize anionic intermediates or transition states. | Hydrogen-bond-donating solvents can solvate the leaving chloride ion or oxygen atoms, facilitating the reaction. |

In Silico Property Prediction for Synthesized Analogues (Focus on computational methodologies)

In silico (computer-based) methods are indispensable in modern chemical research and drug discovery for rapidly screening and prioritizing synthesized analogues of a lead compound like this compound. These computational methodologies predict a wide range of chemical, physical, and biological properties, saving significant time and resources compared to experimental evaluations. nih.govnovartis.com

The core principle is to use the chemical structure of a molecule to calculate its properties through various models. For analogues of this compound, where systematic modifications might be made to the aromatic ring or by replacing the chloride, these predictive tools are highly valuable.

Key Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. computabio.com By analyzing a dataset of known analogues and their measured activities, a predictive model is built. For new analogues of this compound, a QSAR model could predict properties like enzyme inhibition or cytotoxicity based on calculated molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors).

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. It is heavily used in drug design to estimate the binding affinity of a compound to a specific biological target. Analogues of this compound could be docked into the active site of an enzyme to predict their potential as inhibitors. The scoring functions used in docking provide an estimate of the binding free energy.

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. slideshare.net Early assessment of ADMET is crucial to avoid costly failures in later stages of drug development. nih.gov Various software platforms use large databases of experimental data and machine learning algorithms to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for causing toxic effects. computabio.comslideshare.net

| Computational Methodology | Predicted Property for Analogues | Application |

| QSAR | Biological activity (e.g., IC₅₀), toxicity. | Prioritizing potent and safe compounds for synthesis. |

| Molecular Docking | Binding mode and affinity to a biological target. | Identifying potential drug candidates and explaining their mechanism of action. |

| ADMET Prediction | Solubility, permeability, metabolic stability, toxicity. | Filtering out compounds with poor pharmacokinetic or safety profiles early in development. |

Force Field-Based Simulations for Conformational Analysis of Reactive Intermediates

Force field-based simulations, particularly molecular dynamics (MD), are powerful computational tools for exploring the conformational landscape of these fleeting species. researchgate.net

Force Fields and Molecular Dynamics:

A force field is a set of parameters and equations that approximates the potential energy of a system of atoms. nih.gov It includes terms for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). Unlike quantum mechanical methods, force fields are computationally inexpensive, allowing for the simulation of molecular motion over longer timescales (nanoseconds to microseconds). researchgate.net

In an MD simulation, Newton's laws of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. By analyzing this trajectory, researchers can identify low-energy, stable conformations of a molecule, as well as the pathways for transitioning between them. mdpi.com

For a reactive intermediate derived from this compound, such as a tetrahedral intermediate formed from nucleophilic attack on the acyl chloride, MD simulations can reveal:

The most populated (lowest energy) conformations.

The flexibility of different parts of the molecule.

The presence of key intramolecular interactions, such as hydrogen bonds, that might stabilize a particular shape.

The accuracy of these simulations depends heavily on the quality of the force field parameters. While general-purpose force fields like AMBER, CHARMM, and OPLS are well-established for biomolecules and common organic molecules, specialized parameterization may be required for unusual or highly reactive functional groups to ensure the model accurately reflects the underlying physics. nih.govnih.gov

| Force Field Type | Key Features | Applicability to Reactive Intermediates |

| Class I (e.g., AMBER, CHARMM) | Uses harmonic bonds/angles, simple dihedral terms, and fixed partial charges. | Good for general conformational sampling; may require re-parameterization for reactive centers. |

| Class II (e.g., MMFF94) | Includes more complex, anharmonic terms for higher accuracy in vibrational frequencies and geometries. | Offers improved accuracy for strained or unusual geometries often found in intermediates. |

| Polarizable Force Fields (e.g., AMOEBA) | Accounts for electronic polarization by using induced dipoles or fluctuating charges. | More accurately models systems with significant charge redistribution, which is common in reactive intermediates. researchgate.net |

| Reactive Force Fields (e.g., ReaxFF) | Allows for the formation and breaking of chemical bonds during the simulation. | Can simulate the entire reaction process, from reactants to intermediates to products, without pre-defining connectivity. mdpi.com |

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Routes for 2-Isocyanatobenzoyl Chloride

The traditional synthesis of this compound often involves the use of phosgene (B1210022), a highly toxic and hazardous reagent. google.com A significant future trend in chemical manufacturing is the development of green and sustainable synthetic pathways that avoid such dangerous materials. Research in this area is expected to focus on phosgene-free routes. nih.gov

One promising avenue is the use of safer carbonylating agents. For instance, the catalytic fixation of carbon dioxide (CO2) into oxiranes and polyols is a green chemistry approach to produce cyclic carbonates, which are precursors for non-isocyanate polyurethanes (NIPUs). nih.gov While not a direct route to this compound, the principles of CO2 utilization could inspire new catalytic cycles for its synthesis.

Another area of innovation lies in the development of catalytic processes that improve atom economy and reduce waste. The current industrial production of isocyanates often relies on stoichiometric reactions with significant byproduct formation. Future research could explore catalytic routes from readily available starting materials, potentially involving novel catalysts that can facilitate the conversion of less hazardous precursors into the target molecule. The development of a catalytic process using a chloride catalyst for phosgene production at room temperature, which can then be used in situ for isocyanate synthesis, represents a step towards safer, albeit not entirely phosgene-free, production. nih.gov

Table 1: Comparison of Synthetic Routes for Isocyanates

| Method | Reagents | Advantages | Disadvantages |

| Traditional Phosgenation | Amine, Phosgene | High yield, well-established | Highly toxic phosgene, corrosive HCl byproduct |

| Catalytic Carbonylation | Nitro compounds, CO | Phosgene-free | Requires high pressure, catalyst development needed |

| Curtius/Lossen/Hofmann Rearrangements | Carboxylic acids/amides | Phosgene-free, versatile | Use of potentially explosive azide (B81097) intermediates (Curtius), stoichiometric reagents |

| CO2 Fixation Routes | Oxiranes, Polyamines, CO2 | Utilizes a renewable feedstock, produces NIPUs | Indirect route, not for direct isocyanate synthesis |

Exploration of Unconventional Reactivity Patterns and Undiscovered Transformation Pathways

The juxtaposition of the acyl chloride and isocyanate functionalities in this compound opens the door to a rich and largely unexplored landscape of chemical reactivity. Future research will likely focus on harnessing this dual reactivity in novel tandem and domino reactions to construct complex molecular architectures in a single step.

Palladium-catalyzed tandem addition-cyclization reactions of 2-alkynylbenzenamines with isocyanates have been shown to be an efficient route to 1,2-disubstituted indoles. rsc.orgnih.gov This suggests that this compound could participate in similar palladium-catalyzed cascades, where the acyl chloride and isocyanate groups react sequentially with appropriate substrates to form novel heterocyclic systems. Similarly, silica (B1680970) gel-promoted tandem reactions of 2-alkynylbenzenamines with isothiocyanates afford 2,4-dihydro-1H-benzo[d] chim.itbeilstein-journals.orgthiazines, indicating the potential for metal-free tandem reactions involving this compound. nih.gov

The exploration of reactions with binucleophiles is another promising area. The inherent electrophilicity of both functional groups suggests that this compound could serve as a linchpin in the synthesis of complex fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. nih.gov

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The use of hazardous reagents and the execution of complex multi-step syntheses can be significantly improved in terms of safety and efficiency by employing continuous flow chemistry and microfluidics. caltech.edu Given that the synthesis of this compound can involve toxic precursors like phosgene, and its subsequent reactions can be highly exothermic, transitioning these processes to flow reactors is a key future direction. newdrugapprovals.org

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. caltech.edu The in situ generation and immediate consumption of hazardous intermediates, a hallmark of flow synthesis, would be particularly advantageous for reactions involving this compound. newdrugapprovals.org Microfluidic systems, with their high surface-area-to-volume ratios, allow for rapid mixing and heat transfer, enabling reactions that are difficult to control in traditional batch setups. caltech.edu

Furthermore, the integration of flow reactors with automated synthesis platforms can accelerate the discovery and optimization of new reactions involving this compound. These platforms allow for high-throughput screening of reaction conditions and substrates, significantly reducing the time required for process development.

Development of Catalytic Asymmetric Reactions Utilizing this compound